3-Ethoxypyrazine-2-carboxylic acid

Descripción

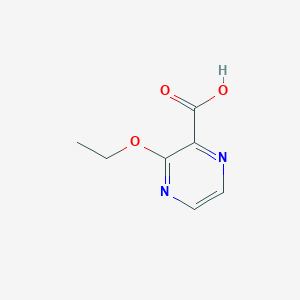

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6-5(7(10)11)8-3-4-9-6/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLLDNPMUSPAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxypyrazine 2 Carboxylic Acid and Its Derivatives

Established Synthetic Routes and Reaction Pathways

The primary routes to 3-ethoxypyrazine-2-carboxylic acid and its derivatives rely on the chemical manipulation of pre-formed pyrazine (B50134) rings. These methods include the use of pyrazine-2-one precursors, oxidation of alkyl-substituted pyrazines, nucleophilic substitution to introduce the ethoxy group, and hydrolysis of ester or nitrile functionalities to yield the final carboxylic acid.

Synthesis from Pyrazine-2-one Precursors

One viable synthetic approach begins with pyrazinone precursors, specifically those bearing a hydroxyl group at the 3-position, which can be viewed as the tautomeric form of 3-hydroxypyrazine. The synthesis of 3-hydroxypyrazine-2-carboxamide, a closely related precursor, can be achieved by reacting 2-aminomalonamide with glyoxal (B1671930) in an aqueous sodium hydroxide (B78521) solution. The reaction proceeds at low temperatures, initially around -10°C, and is then allowed to warm to room temperature, yielding the product in high yield after acidification.

Following the formation of the 3-hydroxypyrazine core, the introduction of the ethoxy group can be accomplished through an O-alkylation reaction. This typically involves treating the 3-hydroxypyrazine derivative, such as ethyl 3-hydroxypyrazine-2-carboxylate, with an ethylating agent like ethyl iodide in the presence of a suitable base. The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide that then reacts with the ethyl iodide to form the desired ether linkage.

Oxidation of Alkyl-Substituted Pyrazine Precursors

The oxidation of an alkyl group, such as a methyl group, at the 2-position of a 3-ethoxypyrazine ring presents a direct method to introduce the carboxylic acid functionality. For instance, a precursor like 2-methyl-3-ethoxypyrazine could theoretically be oxidized to this compound. thegoodscentscompany.com This transformation typically requires strong oxidizing agents capable of converting an aromatic-bound alkyl group into a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or catalytic systems involving transition metals are often employed for such oxidations on heterocyclic systems. acsgcipr.orgnih.govosti.gov However, the conditions must be carefully controlled to avoid over-oxidation or degradation of the pyrazine ring, which is sensitive to harsh oxidative environments.

Nucleophilic Substitution Strategies for Ethoxy Group Introduction

A widely utilized and effective strategy for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, at the 3-position of a pyrazine-2-carboxylate (B1225951) precursor. The synthesis of a key intermediate, ethyl 3-chloropyrazine-2-carboxylate, can be accomplished through the free-radical alkoxycarbonylation of chloropyrazine. nih.gov

With the ethyl 3-chloropyrazine-2-carboxylate in hand, the ethoxy group is introduced by reaction with sodium ethoxide. This reaction is a classic example of an SNAr reaction, where the ethoxide ion acts as the nucleophile, displacing the chloride ion on the electron-deficient pyrazine ring. The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), which also serves as the source of the ethoxide upon reaction with a base like sodium metal. A similar transformation has been reported in a patent for the synthesis of 3-(3-fluorophenoxy)pyrazine-2-carboxylic acid, where 3-chloropyrazine-2-methyl-formiate was reacted with m-fluorophenol in the presence of potassium carbonate in DMF, followed by hydrolysis. google.com This provides a model for the ethoxylation reaction, suggesting that a base like potassium carbonate in a polar aprotic solvent could also facilitate the substitution.

A representative reaction scheme is as follows:

Step 1: Ethoxylation Ethyl 3-chloropyrazine-2-carboxylate is treated with sodium ethoxide in a suitable solvent like ethanol or a polar aprotic solvent such as N,N-dimethylformamide (DMF). The mixture is typically heated to facilitate the substitution reaction, resulting in the formation of ethyl 3-ethoxypyrazine-2-carboxylate.

| Reactant | Reagent | Solvent | Temperature | Product |

| Ethyl 3-chloropyrazine-2-carboxylate | Sodium ethoxide or Potassium carbonate/Ethanol | Ethanol or DMF | Reflux | Ethyl 3-ethoxypyrazine-2-carboxylate |

This table presents a generalized representation of the reaction conditions based on established chemical principles.

Hydrolysis-Based Approaches from Pyrazine Esters and Nitriles

The final step in many synthetic routes to this compound is the hydrolysis of a precursor molecule, most commonly an ester or a nitrile.

Following the successful synthesis of ethyl 3-ethoxypyrazine-2-carboxylate via nucleophilic substitution, the ester is hydrolyzed to the corresponding carboxylic acid. This is typically achieved through either acidic or basic hydrolysis. Basic hydrolysis, using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, is often preferred. The reaction mixture is usually heated to ensure complete conversion. Subsequently, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to protonate the carboxylate salt and precipitate the desired this compound. google.com

Alternatively, if the synthesis proceeds through a nitrile precursor, such as 3-ethoxy-2-cyanopyrazine, the nitrile group can be hydrolyzed to a carboxylic acid. This transformation can be carried out under either acidic or basic conditions, typically requiring heating. Acidic hydrolysis often employs aqueous mineral acids, while basic hydrolysis uses aqueous alkali metal hydroxides.

| Precursor | Reagents | Conditions | Product |

| Ethyl 3-ethoxypyrazine-2-carboxylate | 1. NaOH (aq) 2. HCl (aq) | 1. Heat 2. Acidification | This compound |

| 3-Ethoxy-2-cyanopyrazine | H₂O, H⁺ or OH⁻ | Heat | This compound |

This table illustrates the general conditions for the hydrolysis of ester and nitrile precursors.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly impact the rate and yield of nucleophilic aromatic substitution reactions on electron-deficient heterocyclic rings like pyrazine. rsc.org While traditional syntheses often employ polar aprotic solvents, modern approaches also consider greener alternatives.

For SNAr reactions, dipolar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are commonly used. acsgcipr.orgnih.gov These solvents are effective at solvating the charged intermediates formed during the reaction, thereby lowering the activation energy and accelerating the reaction rate. However, these solvents can be difficult to remove and may have environmental and toxicity concerns.

Recent studies have explored the use of more environmentally benign solvents. For example, water has been shown to be an effective solvent for the SNAr amination of chloropyrazines, in some cases providing higher yields and cleaner reaction profiles than organic solvents. nih.gov The use of "green" solvents like polyethylene (B3416737) glycol (PEG) has also been investigated for similar transformations. While less hindered alcohols can sometimes act as nucleophiles themselves in SNAr reactions, bulkier alcohols such as tert-butanol (B103910) can serve as effective solvents. acsgcipr.org The selection of the optimal solvent is therefore a balance between reaction efficiency, ease of workup, and environmental considerations. The polarity and hydrogen bonding capabilities of the solvent play a critical role in the reaction mechanism and can be tailored to enhance the yield of the desired product. nih.govresearchgate.net

| Solvent Type | Examples | Impact on SNAr Reactions |

| Dipolar Aprotic | DMF, DMSO, Acetonitrile | Generally accelerate reaction rates by stabilizing charged intermediates. |

| Protic | Water, Ethanol | Can be effective, especially water for certain substrates, offering a "greener" alternative. Ethanol can also act as a reagent. |

| Ethers | THF, 2-MeTHF, Glymes | Can be used, with 2-MeTHF being a more environmentally friendly option than THF. |

| Esters | Ethyl acetate | Can be used if strong bases are not required. |

This table summarizes the general effects of different solvent classes on nucleophilic aromatic substitution reactions.

Catalyst Selection and Optimization

The synthesis of this compound typically proceeds through a synthetic route starting from 2,3-dichloropyrazine (B116531). A critical step in this pathway is the palladium-catalyzed cyanation of an intermediate, 3-chloro-2-ethoxypyrazine, to form 3-ethoxy-2-cyanopyrazine. The choice of catalyst for this transformation is paramount to achieving high yields and selectivity.

Palladium complexes with specific phosphine (B1218219) ligands are the catalysts of choice for the cyanation of aryl and heteroaryl chlorides. Research into the cyanation of various (hetero)aryl chlorides has highlighted the efficacy of palladacycle precatalysts, such as P1 , in combination with bulky, electron-rich phosphine ligands like XPhos (L1) . nih.gov These catalyst systems have demonstrated high activity for the cyanation of a wide range of substrates, including those with electron-donating groups, which is relevant to the ethoxy-substituted pyrazine intermediate. nih.gov

For the cyanation of heteroaryl chlorides, which can be challenging due to the potential for catalyst inhibition by the heteroatoms, specific ligand and palladium source combinations have been developed. For instance, the use of Pd(OAc)₂ with ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) in the presence of a zinc promoter has been shown to be effective for the cyanation of both electron-deficient and electron-rich aryl chlorides. rsc.org Furthermore, the combination of amine co-catalysts with chelating phosphine ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) allows for the efficient cyanation of chloroarenes using simple potassium cyanide. rsc.orgnih.gov

Optimization of the catalyst system involves screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands to identify the combination that provides the highest conversion and selectivity for the desired cyanated product. The catalyst loading is also a critical parameter to optimize, with lower loadings being preferable from an economic and environmental standpoint. nih.govorganic-chemistry.org

Table 1: Catalyst Systems for Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides

| Palladium Source | Ligand | Cyanide Source | Key Features |

| Palladacycle (P1) | XPhos (L1) | K₄[Fe(CN)₆]·3H₂O | High efficiency for a broad range of aryl and heteroaryl chlorides. nih.gov |

| Pd(OAc)₂ | dppf | Zn(CN)₂ | Effective for both electron-rich and electron-deficient aryl chlorides. rsc.org |

| Pd(OAc)₂ | dppb | KCN | General method for non-activated and deactivated chloroarenes with an amine co-catalyst. rsc.orgnih.gov |

| Pd(OAc)₂ | None | K₄[Fe(CN)₆] | Ligand-free system suitable for some aryl bromides and activated chlorides. organic-chemistry.org |

Temperature and Pressure Control in Synthesis

Temperature and pressure are critical parameters that significantly influence the rate, selectivity, and yield of the reactions involved in the synthesis of this compound.

In the initial nucleophilic aromatic substitution (SNAr) step, where 2,3-dichloropyrazine is reacted with sodium ethoxide to form 3-chloro-2-ethoxypyrazine, temperature control is crucial to manage the regioselectivity and prevent side reactions. While specific data for this reaction is scarce, SNAr reactions on similar heterocyclic systems are often conducted at elevated temperatures to overcome the activation energy barrier. researchgate.net However, excessively high temperatures can lead to decomposition or the formation of undesired isomers.

The subsequent palladium-catalyzed cyanation reaction is also highly sensitive to temperature. While some methods operate at or near room temperature, many require heating to achieve reasonable reaction rates, typically in the range of 80-120 °C. nih.govresearchgate.net The choice of solvent and the thermal stability of the catalyst system dictate the optimal temperature range.

Continuous flow reactors offer precise temperature control, which is a significant advantage for these types of reactions. researchgate.netyoutube.com The high surface-area-to-volume ratio in these reactors allows for rapid heat exchange, enabling reactions to be run at higher temperatures than in batch reactors without significant decomposition. researchgate.net For instance, high-temperature nucleophilic aromatic substitutions have been successfully carried out in flow reactors at temperatures up to 250 °C, a feat that is challenging and often hazardous in conventional batch setups. youtube.com

Pressure becomes a key parameter, particularly when working with volatile reagents or when conducting reactions above the boiling point of the solvent in a continuous flow system. The use of back-pressure regulators in flow chemistry allows for the superheating of solvents, which can dramatically accelerate reaction rates. youtube.com For the cyanation step, maintaining a closed system under an inert atmosphere is also important to prevent the deactivation of the palladium catalyst by oxygen. nih.gov

Industrial Scale-Up Considerations and Continuous Flow Reactor Applications

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges, including handling of hazardous reagents, ensuring consistent product quality, and optimizing process efficiency and cost-effectiveness. Continuous flow chemistry has emerged as a powerful technology to address these challenges. pharmacompass.comacs.orgresearchgate.netnih.gov

The use of cyanide sources such as KCN or Zn(CN)₂ in the cyanation step poses significant safety risks on a large scale due to their high toxicity. acs.orgresearchgate.netnih.gov Continuous flow reactors mitigate these risks by minimizing the volume of hazardous material present at any given time. acs.orgresearchgate.netnih.gov This "small-volume, high-throughput" approach enhances safety and allows for the use of reaction conditions that might be too dangerous to implement in large batch reactors. acs.orgresearchgate.netnih.gov

Furthermore, continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and higher yields of the desired product. researchgate.netyoutube.com The automated nature of flow systems can also reduce labor costs and the potential for human error.

The scalability of continuous flow processes is another key advantage. Increasing production capacity can often be achieved by simply running the system for longer periods or by "numbering up" – running multiple reactors in parallel – rather than redesigning and building larger, more complex batch reactors.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Industrial Production

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous materials. | Enhanced safety with small reaction volumes. acs.orgresearchgate.netnih.gov |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. researchgate.netyoutube.com |

| Reproducibility | Can vary between batches. | High reproducibility and consistency. |

| Scale-Up | Requires significant process redesign and larger reactors. | Scalable by extending run time or numbering-up reactors. |

| Efficiency | Often involves multiple isolation and purification steps. | Enables telescoped reactions, reducing steps and waste. nih.gov |

Chemical Transformations and Derivatization of 3 Ethoxypyrazine 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for transformations such as esterification, amidation, reduction, and coupling reactions.

Esterification: The conversion of 3-Ethoxypyrazine-2-carboxylic acid to its corresponding esters is a fundamental transformation. A common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. google.comopenstax.org This is a reversible process, and to drive the equilibrium towards the ester product, the alcohol is often used in excess as the solvent, and water is removed as it is formed. google.com Microwave irradiation has also been reported as a method to synthesize esters from pyrazine (B50134) carboxylic acids and various primary alcohols. worldsresearchassociation.com

Amidation: The formation of amides from this compound requires the activation of the carboxyl group, as a direct reaction with an amine is often difficult. The amine's basicity can deprotonate the carboxylic acid, forming an unreactive carboxylate anion. openstax.org Therefore, the synthesis is typically achieved by first converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, or by using a coupling agent. openstax.orgmdpi.com A variety of coupling reagents are effective for this transformation, including carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole). nih.govpeptide.com

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent Class | Specific Examples | Catalyst/Additive |

| Esterification | Acid Catalyst | Sulfuric Acid (H₂SO₄), Hydrogen Chloride (HCl) | Heat |

| Esterification | Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride | DMAP |

| Amidation | Carbodiimides | EDC, DCC | HOBt, DMAP |

| Amidation | Uronium/Guanidinium Salts | HATU, HBTU, TBTU | DIPEA |

| Amidation | Phosphonium Salts | PyBOP, BOP | Base |

| Amidation | Organophosphorus | T3P® (Propylphosphonic anhydride) | Base |

Acid Chlorides: The synthesis of 3-ethoxypyrazine-2-carbonyl chloride, a highly reactive intermediate, is a key step for subsequent reactions like amidation and some esterifications. This conversion is typically accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like dry benzene. openstax.orgmdpi.com The excess thionyl chloride can be removed by evaporation, yielding the crude acyl chloride which is often used immediately in the next step. mdpi.com This method is standard for preparing acyl chlorides from various pyrazine-2-carboxylic acids. mdpi.com

Acid Anhydrides: Acid anhydrides of this compound can be formed, although this is less common than acid chloride formation. Symmetrical anhydrides can be prepared by the dehydration of two carboxylic acid molecules, though this often requires high temperatures. openstax.org A more common laboratory method for creating mixed anhydrides involves reacting the carboxylic acid with another acid chloride, such as pivaloyl chloride or isobutyl chloroformate. researchgate.net These mixed anhydrides can then be used in situ for acylation reactions. Alternatively, methods like the Yamaguchi esterification proceed through a mixed anhydride (B1165640) intermediate formed with 2,4,6-trichlorobenzoyl chloride. researchgate.net

Reduction to Alcohol: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(hydroxymethyl)-3-ethoxypyrazine. This transformation requires the use of strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. openstax.org An alternative, often preferred for its milder conditions and safety profile, is borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF). openstax.org Borane reacts selectively with carboxylic acids over many other functional groups. openstax.org

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation, as the reaction can easily proceed to the primary alcohol. Specific methods are required to stop the reduction at the aldehyde stage. While not specifically documented for this compound, general methodologies involve converting the carboxylic acid to a derivative that is more easily reduced to an aldehyde, such as an acid chloride or a Weinreb amide, followed by reduction with a milder reducing agent like lithium tri-tert-butoxyaluminum hydride.

Propylphosphonic anhydride, commercially known as T3P®, is a highly effective and mild coupling reagent for the formation of amide bonds between carboxylic acids and amines. lookchem.commmv.orgresearchgate.net It is particularly useful for synthesizing derivatives of pyrazine-2-carboxylic acids. rjpbcs.com The reaction mechanism involves the activation of the carboxylic acid by T3P® to form a mixed phosphonate (B1237965) carboxylate anhydride intermediate. lookchem.commmv.org This activated species is then susceptible to nucleophilic attack by an amine to form the desired amide. commonorganicchemistry.com A base is typically required to deprotonate the carboxylic acid initially. commonorganicchemistry.com

The advantages of using T3P® include high yields, low epimerization for chiral substrates, and simple workup procedures, as the phosphonic acid by-products are water-soluble and easily removed. organic-chemistry.org This method has been successfully used to synthesize a variety of pyrazine-2-carboxamides, including those with piperazine (B1678402) moieties. rjpbcs.com

Table 2: T3P®-Mediated Amidation of Pyrazine-2-Carboxylic Acids

| Substrate 1 | Substrate 2 | Reagent | Product Type | Ref. |

| Substituted Pyrazine-2-carboxylic acid | Substituted Piperazine | T3P® | Pyrazine-2-carboxamide derivative | rjpbcs.com |

| Heterocyclic Carboxylic Acid | Aromatic, Heterocyclic, Aliphatic Amine | T3P® | Carboxamide | organic-chemistry.org |

| Tetrahydroisoquinolonic Carboxylic Acid | Electron-poor Aniline | T3P® | Diastereomeric Amides | lookchem.commmv.org |

Hydrazide Formation: this compound can be converted to its corresponding hydrazide, 3-ethoxypyrazine-2-carbohydrazide. This is typically achieved by reacting an ester derivative of the acid (e.g., the methyl or ethyl ester) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) under reflux. jyoungpharm.in The process can also start from the parent acid by first esterifying it and then reacting with hydrazine. jyoungpharm.in

Subsequent Cyclization Reactions: Pyrazine carbohydrazides are versatile intermediates for the synthesis of various five-membered heterocyclic rings. ajgreenchem.comscinito.ai For example, reaction with carbon disulfide (CS₂) can lead to the formation of 1,3,4-oxadiazole-2-thiol (B52307) derivatives. researchgate.net Condensation with various aldehydes or ketones yields Schiff bases (hydrazones), which can be further cyclized. jyoungpharm.inresearchgate.net Reaction with isothiocyanates produces thiosemicarbazide (B42300) intermediates, which can be cyclized to form 1,3,4-thiadiazoles or 1,2,4-triazoles. scinito.airesearchgate.netresearchgate.net

Table 3: Heterocyclic Systems from Pyrazine-2-carbohydrazide

| Reagent | Intermediate | Final Heterocycle | Ref. |

| Aromatic Aldehyde/Ketone | Hydrazone (Schiff Base) | - | jyoungpharm.inresearchgate.net |

| Isothiocyanate | Thiosemicarbazide | 1,3,4-Thiadiazole, 1,2,4-Triazole | scinito.airesearchgate.net |

| Carbon Disulfide (CS₂) | Dithiocarbazate | 1,3,4-Oxadiazole | researchgate.net |

| Formic Acid | N-Formyl Hydrazide | 1,3,4-Oxadiazole | researchgate.net |

Reactions Involving the Ethoxy Substituent

The ethoxy group on the pyrazine ring can also undergo chemical modification, primarily through O-dealkylation. This reaction converts the 3-ethoxy group into a 3-hydroxy group, yielding 3-hydroxypyrazine-2-carboxylic acid. This transformation is significant as it can occur metabolically in biological systems, often catalyzed by cytochrome P450 (CYP) enzymes. nih.govmdpi.com The enzymatic mechanism typically involves the hydroxylation of the carbon atom adjacent to the oxygen, forming an unstable hemiacetal intermediate which then spontaneously decomposes to the phenol (B47542) analog and acetaldehyde. mdpi.com Chemical methods for O-dealkylation of aryl ethers are also known and can provide a synthetic route to the corresponding hydroxy derivative.

Nucleophilic Substitution of the Ethoxy Group

The ethoxy group at the 3-position of the pyrazine ring is susceptible to nucleophilic substitution, particularly when the carboxylic acid is converted to a more activating derivative like an acid chloride. While direct displacement of the ethoxy group on the carboxylic acid itself is challenging, transformation of the carboxylic acid facilitates this reaction. For instance, treatment of the corresponding acid chloride with an appropriate nucleophile can lead to the substitution of the ethoxy group.

This reactivity is analogous to that observed in other 3-alkoxypyrazine-2-carboxylic acid derivatives. For example, the chlorine atom in 6-chloropyrazine-2-carboxylic acid can be displaced by various nucleophiles to generate a range of substituted pyrazine derivatives. nih.gov

Cleavage of the Ether Linkage

The ether linkage of the ethoxy group in this compound can be cleaved under strongly acidic conditions, typically using hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, which forms a good leaving group (ethanol). masterorganicchemistry.com Subsequently, a nucleophilic halide ion attacks the carbon atom of the ethyl group in an S(_N)2 reaction, resulting in the formation of 3-hydroxypyrazine-2-carboxylic acid and an ethyl halide. libretexts.orglibretexts.org

The general mechanism for the acidic cleavage of an ether is as follows:

Protonation of the ether oxygen by a strong acid. masterorganicchemistry.com

Nucleophilic attack by the conjugate base of the acid on one of the carbon atoms of the ether. libretexts.org

It is important to note that if the ether were bonded to a tertiary, benzylic, or allylic group, the cleavage mechanism would likely proceed through a more stable carbocation intermediate (S(_N)1 mechanism). libretexts.orglibretexts.org

Reactions Involving the Pyrazine Ring System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature significantly influences its reactivity towards various reagents.

The electron-withdrawing nature of the two nitrogen atoms deactivates the pyrazine ring towards electrophilic aromatic substitution (EAS). wikipedia.org Furthermore, the presence of both an electron-donating ethoxy group and an electron-withdrawing carboxylic acid group on the ring complicates the reactivity and regioselectivity of any potential EAS reactions. The ethoxy group is an ortho, para-director, while the carboxylic acid group is a meta-director. uci.edu

In general, EAS on aromatic rings proceeds through a two-step mechanism:

Attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (arenium ion). uci.educhemistry.coachminia.edu.eg

Deprotonation to restore the aromaticity of the ring. wikipedia.orgchemistry.coach

Common EAS reactions include nitration, halogenation, and sulfonation. wikipedia.orgchemistry.coach However, due to the deactivating effect of the pyrazine core and the carboxylic acid, forcing conditions would likely be required for such reactions to occur on this compound, and the yields may be low.

The pyrazine ring can be involved in oxidative processes. For instance, pyrazine-2-carboxylic acid, a related compound, has been used as a co-catalyst in oxidation reactions. In a system containing a vanadium derivative, hydrogen peroxide, and pyrazine-2-carboxylic acid, alkanes and aromatic compounds can be oxidized. researchgate.netrsc.orgiaea.org It is proposed that the pyrazine-2-carboxylic acid facilitates the generation of reactive oxygen species, such as hydroxyl radicals, which are the primary oxidizing agents. researchgate.netiaea.org While this demonstrates the involvement of a pyrazinecarboxylic acid in an oxidative system, the direct oxidation of the pyrazine ring of this compound itself would likely lead to ring-opening or degradation under harsh conditions.

The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation using metal catalysts such as palladium, platinum, or nickel is a common method for reducing aromatic heterocyclic rings. The reduction of the pyrazine ring would lead to the formation of piperazine derivatives. doi.org The specific conditions required for the reduction of this compound would depend on the desired degree of reduction (to dihydropyrazine, tetrahydropyrazine, or piperazine). The carboxylic acid and ethoxy groups may also be susceptible to reduction under certain conditions. For example, the carboxylic acid could be reduced to an alcohol.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. While specific examples of MCRs directly incorporating this compound are not prevalent in the searched literature, its structure lends itself to potential use in such reactions.

For example, the carboxylic acid function can be activated and then reacted with an amine and an isocyanide in a Ugi-type reaction. Alternatively, it could participate in Passerini-type reactions. The pyrazine nitrogen atoms could also potentially act as nucleophilic centers in certain MCRs. The development of novel MCRs involving this and other pyrazine derivatives remains an active area of research in synthetic chemistry.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

For 3-Ethoxypyrazine-2-carboxylic acid, the FTIR spectrum is expected to be characterized by several key absorption bands. The carboxylic acid group will exhibit a very broad O-H stretching vibration, typically in the range of 2500–3300 cm⁻¹. libretexts.org This broadening is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid is anticipated to appear as a strong absorption between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the pyrazine (B50134) ring may lower this frequency.

The pyrazine ring itself will show characteristic C-H and C=N stretching vibrations. Aromatic C-H stretching bands are generally observed above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazine ring typically appear in the 1400–1600 cm⁻¹ region. The ethoxy group will contribute C-H stretching vibrations from the ethyl group (typically in the 2850–2960 cm⁻¹ range) and a characteristic C-O stretching band.

A study on related pyrazine-2-carboxylic acid derivatives showed strong carbonyl stretching bands in the range of 1665-1678 cm⁻¹. nih.gov For 3-aminopyrazine-2-carboxylic acid, a structurally similar molecule, detailed FTIR analysis has been performed, providing a basis for comparison. nanoient.org

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850-2960 | C-H stretch | Ethoxy Group |

| 1710-1760 | C=O stretch | Carboxylic Acid |

| 1400-1600 | C=N, C=C stretch | Pyrazine Ring |

| ~1200 | C-O stretch | Ethoxy Group |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the pyrazine ring vibrations are expected to be prominent. Studies on pyrazine and its derivatives have shown characteristic ring breathing modes. nih.govresearchgate.netresearchgate.netrsc.orgacs.org For instance, a prominent band around 1020 cm⁻¹ is often associated with a pyrazine ring vibration. nih.gov The symmetric stretching of the C=C and C=N bonds in the aromatic ring will also give rise to strong Raman signals.

The carboxylic acid C=O stretch, while strong in the IR, may be weaker in the Raman spectrum. Conversely, the C-C and C-N single bonds within the structure might be more readily observed.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3050-3100 | Aromatic C-H stretch | Pyrazine Ring |

| ~2850-2960 | Aliphatic C-H stretch | Ethoxy Group |

| ~1550-1600 | Ring stretch | Pyrazine Ring |

| ~1020 | Ring breathing | Pyrazine Ring |

Interpretation of Characteristic Functional Group Frequencies

The combined analysis of FTIR and Raman spectra allows for a comprehensive structural confirmation of this compound. The presence of the broad O-H and strong C=O bands in the FTIR spectrum is a clear indication of the carboxylic acid functionality. The positions of the pyrazine ring vibrations in both FTIR and Raman spectra can provide insights into the substitution pattern and electronic effects of the ethoxy and carboxylic acid groups on the aromatic ring. The C-H and C-O bands of the ethoxy group further confirm its presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments

¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

In the ¹H-NMR spectrum of this compound, the carboxylic acid proton is expected to be the most downfield signal, typically appearing as a broad singlet in the range of 10–13 ppm. princeton.edu Its exact chemical shift can be concentration and solvent dependent. libretexts.org The pyrazine ring protons will appear in the aromatic region, generally between 8.0 and 9.0 ppm. Due to the substitution pattern, two distinct signals are expected for the two ring protons, likely appearing as doublets due to coupling with each other.

The ethoxy group will give rise to two signals: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene quartet is expected to be in the range of 4.0–4.5 ppm, shifted downfield due to the adjacent oxygen atom. The methyl triplet will appear further upfield, typically around 1.2–1.5 ppm. The splitting pattern (quartet and triplet) is a result of spin-spin coupling between the methylene and methyl protons.

Table 3: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.0-13.0 | broad s | 1H | COOH |

| 8.0-9.0 | d | 1H | Pyrazine-H |

| 8.0-9.0 | d | 1H | Pyrazine-H |

| 4.0-4.5 | q | 2H | OCH₂CH₃ |

| 1.2-1.5 | t | 3H | OCH₂CH₃ |

s = singlet, d = doublet, t = triplet, q = quartet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides information about the different carbon environments in a molecule.

For this compound, the carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165–185 ppm. libretexts.org The carbon atoms of the pyrazine ring will resonate in the aromatic region, generally between 130 and 160 ppm. Due to the substituents, four distinct signals are expected for the four ring carbons. The carbon atom attached to the ethoxy group and the carbon atom attached to the carboxylic acid group will have characteristic chemical shifts influenced by these electron-donating and electron-withdrawing groups, respectively.

The ethoxy group will show two signals. The methylene carbon (-OCH₂-) will appear in the range of 60–70 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically around 14–16 ppm. A comparative study on 3-amino-2-pyrazinecarboxylic acid provides valuable reference data for the chemical shifts of the pyrazine ring carbons. nanoient.org

Table 4: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 165-185 | C=O (Carboxylic Acid) |

| 130-160 | Pyrazine Ring Carbons (4 signals) |

| 60-70 | OCH₂CH₃ |

| 14-16 | OCH₂CH₃ |

Two-Dimensional NMR Techniques for Structure Confirmation

While one-dimensional (1D) NMR spectroscopy provides initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for unambiguously confirming the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. In this compound, the most significant cross-peak would be observed between the methylene protons (-CH₂) and the methyl protons (-CH₃) of the ethoxy group. libretexts.org This correlation confirms the presence of the ethyl fragment. The two aromatic protons on the pyrazine ring would not show a COSY correlation to each other due to their spatial separation, but would appear along the diagonal of the spectrum. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment maps long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. For this compound, the following key correlations would be expected:

The protons of the ethoxy group (-OCH₂CH₃) would show correlations to the pyrazine ring carbon C3.

The pyrazine ring protons would show correlations to multiple ring carbons, confirming their positions relative to the substituents.

The acidic proton of the carboxylic acid, if observable, might show a correlation to the carboxyl carbon (C=O) and the adjacent ring carbon, C2.

These correlations, summarized in the table below, definitively establish the connectivity between the ethoxy group, the carboxylic acid, and the pyrazine ring.

| Proton (¹H) | Correlated Carbon (¹³C) | Significance |

| Ethoxy -CH₂ | Ethoxy -CH₃, Pyrazine C3 | Confirms ethyl group and its attachment to the ring at position 3. |

| Ethoxy -CH₃ | Ethoxy -CH₂ | Confirms ethyl group. |

| Pyrazine H5/H6 | Pyrazine C2, C3, C5, C6 | Confirms proton positions on the pyrazine ring and their relation to the substituted carbons. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns under ionization. youtube.com For this compound (C₇H₈N₂O₃), the molecular weight is 168.15 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 168. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. Key fragmentation pathways for pyrazine carboxylic acids and ethyl esters include: libretexts.orglibretexts.org

Loss of the carboxylic acid group: A prominent peak would be expected at m/z 123, corresponding to the loss of the -COOH radical (45 Da).

Loss of the ethoxy group: Fragmentation could involve the loss of an ethoxy radical (-OCH₂CH₃, 45 Da), also leading to a fragment at m/z 123, or the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty-type rearrangement, followed by the loss of the remaining fragment.

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion could produce a fragment at m/z 124.

Acylium Ion Formation: Cleavage of the C-C bond between the pyrazine ring and the carboxylic acid group can form a stable pyrazinyl cation or an acylium ion ([M-ring]⁺), though the former is more likely. libretexts.org

The fragmentation pattern provides a fingerprint that helps to confirm the presence and arrangement of the functional groups.

| m/z Value | Proposed Fragment | Neutral Loss |

| 168 | [C₇H₈N₂O₃]⁺ | Molecular Ion (M⁺) |

| 123 | [C₅H₃N₂O]⁺ | COOH |

| 124 | [C₆H₈N₂O]⁺ | CO₂ |

| 95 | [C₅H₃N₂]⁺ | COOH + CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the types of electronic systems present, particularly conjugated π-systems.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyrazine ring. Aromatic systems like pyrazine exhibit characteristic π → π* transitions. For the related pyrazine-2-carboxylic acid, strong absorptions are observed in the UV region. researchgate.net Simple, non-conjugated carboxylic acids typically absorb around 210 nm, which is often too low to be practically useful for structural determination. libretexts.org

The spectrum of this compound would likely show two main absorption bands:

A strong absorption band at a lower wavelength (around 270-280 nm) corresponding to a π → π* transition within the pyrazine ring.

A weaker absorption band at a longer wavelength (around 310-330 nm) attributable to an n → π* transition, involving the non-bonding electrons on the nitrogen atoms of the pyrazine ring and the oxygen of the carbonyl group. copernicus.org

The ethoxy and carboxylic acid substituents can slightly modify the position and intensity of these absorptions (a chromophoric shift) compared to unsubstituted pyrazine.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related pyrazine carboxylic acid structures reveals key expected features. researchgate.net

A crystal structure of this compound would precisely define:

Bond lengths and angles: Confirming the geometry of the pyrazine ring and the substituents. The pyrazine ring would be expected to be largely planar.

Conformation: The orientation of the ethoxy and carboxylic acid groups relative to the pyrazine ring. There may be a slight twist of the carboxylic acid group out of the plane of the aromatic ring.

These detailed structural parameters are invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material context.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound like 3-Ethoxypyrazine-2-carboxylic acid. These methods would be employed to predict its geometry, electronic structure, and other key chemical characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional conformation through a process called geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Studies on related pyrazine (B50134) carboxylic acid derivatives have successfully used DFT methods, such as B3LYP, to optimize molecular geometries. These calculations would also elucidate the electronic structure, providing insights into the distribution of electrons within the molecule and identifying regions of high or low electron density. This information is crucial for understanding the molecule's reactivity.

Hartree-Fock (HF) Level of Theory Applications

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method that could be applied to study this compound. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF theory provides a valuable starting point for more complex calculations.

In studies of substituted amides of pyrazine-2-carboxylic acid, the HF level of theory has been used to compute molecular structures and vibrational frequencies. For this compound, HF calculations would provide a baseline understanding of its molecular orbitals and electronic properties.

Basis Set Selection and Validation

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions. Common basis sets used for molecules of this type include Pople-style basis sets, such as 6-31G* or the more flexible 6-311++G(d,p).

The selection of an appropriate basis set is a critical step. For a novel study on this compound, researchers would likely test several basis sets to find a balance between computational cost and accuracy. Validation would involve comparing calculated properties, such as bond lengths and angles, to any available experimental data or to results from higher-level calculations.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution of a molecule. It is calculated from the results of DFT or HF computations and is plotted onto the molecule's surface. The MEP map for this compound would reveal its electrophilic and nucleophilic sites, which are regions where the molecule is likely to attract or repel other charged species, respectively.

In studies of related pyrazine derivatives, MEP analysis has been used to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting chemical reactivity. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic acid group, indicating their potential to act as hydrogen bond acceptors.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Charge Transfer)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

For this compound, FMO analysis would provide insights into its electronic transitions and charge transfer capabilities. The HOMO would represent the ability to donate an electron, while the LUMO would represent the ability to accept an electron. Analysis of the spatial distribution of these orbitals would indicate which parts of the molecule are involved in these electronic processes. Studies on similar compounds have utilized FMO analysis to understand their electronic properties and potential for charge transfer.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

For this compound, DFT and HF calculations could be used to predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. This would involve calculating the second derivatives of the energy with respect to the atomic coordinates.

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted spectra would be invaluable for the identification and characterization of this compound. For instance, the acidic proton of the carboxylic acid group would be expected to have a characteristic downfield chemical shift in the ¹H NMR spectrum.

Conformation Analysis and Energetic Landscapes

Detailed research findings from such an analysis would reveal the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. The energy barriers between these conformers, known as rotational barriers, would also be determined, providing insight into the ease of interconversion between different conformations at various temperatures.

Although specific data for this compound is not available, a hypothetical representation of what such data would entail is presented below. These tables are based on general principles of conformational analysis and data for analogous molecules.

Hypothetical Data Table of Stable Conformers for this compound

This table illustrates the kind of data that would be generated from a computational study, showing the relative energies and key dihedral angles of the most stable conformers. The dihedral angles would define the orientation of the ethoxy and carboxylic acid groups relative to the pyrazine ring.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (C-C-O-C) (°) | Dihedral Angle 2 (N-C-C=O) (°) |

| A (Global Minimum) | 0.00 | ~180 | ~0 |

| B | 1.5 | ~60 | ~180 |

| C | 2.1 | ~-60 | ~0 |

Note: This data is hypothetical and for illustrative purposes only.

Hypothetical Data Table of Rotational Energy Barriers for this compound

This table would present the calculated energy barriers for rotation around the key single bonds, indicating the energy required to move from one stable conformation to another.

| Rotational Barrier | Energy (kcal/mol) | Transition State Structure |

| A → B | 4.2 | Planar orientation of ethoxy group |

| B → C | 3.5 | Eclipsed conformation of carboxylic acid group |

Note: This data is hypothetical and for illustrative purposes only.

The energetic landscape of this compound would likely be influenced by a combination of steric and electronic effects. The size of the ethoxy and carboxylic acid groups would create steric hindrance in certain orientations, leading to higher energy conformations. Electronically, the lone pairs on the oxygen atoms and the pi system of the pyrazine ring would engage in delocalization, which can stabilize certain planar conformations. Intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen atom of the pyrazine ring or an oxygen of the ethoxy group could also play a significant role in stabilizing specific conformers.

A comprehensive computational study would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to accurately calculate the energies of different conformations. The choice of the functional and basis set would be crucial for obtaining reliable results that correlate well with any available experimental data.

Investigation of Biological Activities and Mechanistic Insights Non Clinical Focus

Antimicrobial Activity Studies (in vitro/microbial systems)

Extensive searches of scientific databases and literature did not yield specific studies focused on the antimicrobial properties of 3-Ethoxypyrazine-2-carboxylic acid itself. While the broader class of pyrazine-2-carboxylic acid derivatives has been a subject of antimicrobial research, data pertaining directly to the 3-ethoxy substituted compound is not available in the reviewed literature.

No specific studies evaluating the antitubercular efficacy of this compound against Mycobacterium tuberculosis were identified in the reviewed scientific literature. Research in this area has largely concentrated on other derivatives of pyrazine-2-carboxylic acid and the related prodrug, pyrazinamide (B1679903). nih.govclockss.orgrsc.org

There is a lack of specific data on the antifungal properties of this compound against the agricultural and clinical pathogens Trichophyton mentagrophytes, Fusarium oxysporum, Botrytis cinerea, Alternaria solani, and Candida albicans. While related pyrazine (B50134) compounds have demonstrated activity against some of these fungal species, the antifungal profile of this compound has not been specifically reported. nih.govarabjchem.org

Specific studies detailing the in vitro antibacterial activity of this compound against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus, or Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa, were not found in the surveyed literature. The antibacterial potential of this specific compound remains uncharacterized in published research.

Mechanistic Investigations of Biological Action

The precise biological mechanisms of action for this compound have not been elucidated in the available scientific literature. Research into the mechanistic underpinnings of related pyrazine compounds is ongoing, but these findings cannot be directly attributed to the 3-ethoxy derivative.

No studies were identified that investigated the inhibitory activity of this compound on specific molecular targets, including GlcN-6-P (glucosamine-6-phosphate) synthase. While GlcN-6-P synthase is a known target for some antimicrobial agents, the interaction of this compound with this enzyme has not been a subject of published research.

A review of the literature did not yield any studies concerning the modulation of enzyme or receptor activity by this compound. Consequently, its profile in this regard remains unknown.

Advanced Analytical Techniques for Characterization and Quantification in Research Contexts

Chromatographic Method Development

Chromatography is a fundamental technique for separating mixtures into their individual components. This separation allows for the identification, quantification, and purification of target compounds like 3-Ethoxypyrazine-2-carboxylic acid.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like pyrazine (B50134) carboxylic acids. It is frequently employed to determine the purity of synthesized this compound and to quantify it in various samples. A typical setup involves a reversed-phase column, where the stationary phase is nonpolar (like C18) and the mobile phase is a more polar solvent mixture.

For this compound, the acidic nature of the molecule means the pH of the mobile phase must be controlled to ensure consistent retention and peak shape. This is often achieved by adding an acid, such as acetic acid or formic acid, to the aqueous component of the mobile phase. chromforum.org Detection is commonly performed using an ultraviolet (UV) detector, as the pyrazine ring is a strong chromophore. The purity of a sample can be assessed by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. vwr.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 275 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov However, this compound, due to its carboxylic acid group, is a polar and non-volatile compound, making it unsuitable for direct GC analysis. To overcome this, a chemical derivatization step is necessary to convert the carboxylic acid into a more volatile ester or silyl (B83357) ester. For instance, the compound can be reacted with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterified using an alcohol in the presence of an acid catalyst. Another approach involves derivatization with reagents like isobutyl chloroformate. nih.gov

Once derivatized, the resulting volatile compound can be readily analyzed by GC. The separation occurs in a capillary column coated with a stationary phase, and a flame ionization detector (FID) or a mass spectrometer is used for detection. sigmaaldrich.com

Table 2: Hypothetical GC Parameters for Analysis of a Derivatized this compound

| Parameter | Description |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive method frequently used in synthetic organic chemistry to monitor the progress of a reaction. libretexts.org To monitor the synthesis of this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate. researchgate.net

Typically, three lanes are spotted on the plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu After developing the plate in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the spots are visualized, usually under UV light. The progress of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, which will have a different retention factor (Rf). youtube.com This allows the chemist to determine when the reaction is complete. libretexts.org

Hyphenated Techniques in Research

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for both qualitative and quantitative analysis.

GC-Mass Spectrometry (GC-MS) couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov For the analysis of this compound, the compound would first need to be derivatized to increase its volatility, as described for GC analysis. nih.gov The derivatized analyte is then injected into the GC system, where it is separated from other components in the sample. As each component elutes from the GC column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and fragment.

The resulting mass spectrum is a unique fingerprint for the compound, allowing for unambiguous identification by comparing it to a spectral library or through interpretation of the fragmentation pattern. nih.gov This technique is particularly valuable for identifying unknown metabolites in biological studies or for detecting trace-level impurities. nih.gov The high sensitivity of GC-MS also allows for the quantification of very low concentrations of the analyte. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally sensitive and selective technique ideal for analyzing compounds like this compound in complex matrices such as biological fluids or food products. rsu.lvnih.gov The technique separates the components of a mixture using HPLC, and the eluent is then introduced into a mass spectrometer for detection. rsu.lv

Unlike GC-MS, LC-MS does not require derivatization for polar, non-volatile compounds. The use of electrospray ionization (ESI) allows the direct ionization of molecules like this compound from the liquid phase. For carboxylic acids, analysis in negative ion mode [M-H]⁻ is often preferred. chromforum.org

For highly complex samples, tandem mass spectrometry (LC-MS/MS) is often used. In this setup, a specific parent ion for the target analyte is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for highly accurate and precise quantification, even at very low levels. nih.govresearchgate.net This makes LC-MS/MS the method of choice for pharmacokinetic studies and trace contaminant analysis. rsu.lvresearchgate.net

Table 3: Representative LC-MS/MS Parameters for Quantification of this compound

| Parameter | Description |

|---|---|

| Chromatography | UPLC (Ultra-Performance Liquid Chromatography) |

| Column | Reversed-Phase C8, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Hypothetical: Precursor Ion (m/z) → Product Ion (m/z) |

Solid-Phase Microextraction (SPME) in Headspace Analysis for Related Pyrazines

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds. kemdikbud.go.id Headspace SPME (HS-SPME) is particularly well-suited for the extraction of volatile pyrazine derivatives from various sample matrices. This technique involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the sample. The analytes partition between the sample matrix, the headspace, and the fiber coating. After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis, typically by mass spectrometry (MS).

Numerous studies have demonstrated the effectiveness of HS-SPME for the analysis of pyrazines in diverse samples such as food products and biological extracts. The optimization of several experimental parameters is crucial for achieving high sensitivity and accuracy. kemdikbud.go.idru.nl

A study on the analysis of pyrazines in yeast extract optimized HS-SPME parameters using a response surface methodology. kemdikbud.go.id The key variables that significantly influenced the extraction efficiency were the extraction time and temperature. The optimal conditions were determined to be a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, an extraction time of 36 minutes, and an extraction temperature of 46°C. thegoodscentscompany.com

Another study focused on the determination of pyrazines in perilla seed oils using HS-SPME coupled with tandem mass spectrometry (GC-MS²). ru.nl This method demonstrated low limits of detection (LODs) in the range of 0.07–22.22 ng/g and good precision. The study also highlighted the significant influence of roasting on the pyrazine profile of the oils. ru.nl

The following table summarizes typical optimized parameters for the HS-SPME-GC-MS analysis of pyrazines, which could be adapted for the analysis of this compound and its volatile derivatives.

| Parameter | Optimized Condition | Source |

| SPME Fiber | 50/30 µm DVB/CAR/PDMS | kemdikbud.go.id |

| Extraction Type | Headspace (HS) | kemdikbud.go.idru.nl |

| Extraction Temperature | 46 °C - 65 °C | thegoodscentscompany.comsigmaaldrich.com |

| Extraction Time | 30 - 36 min | thegoodscentscompany.comsigmaaldrich.com |

| Desorption Temperature | 270 °C | sigmaaldrich.com |

| Desorption Time | 5 min | sigmaaldrich.com |

| GC Column | SUPELCOWAX® 10 or similar polar capillary column | sigmaaldrich.com |

| Carrier Gas | Helium | sigmaaldrich.com |

| Detector | Mass Spectrometer (MS) | kemdikbud.go.idru.nl |

The choice of SPME fiber coating is critical and depends on the polarity of the target analytes. For the analysis of a range of pyrazines with varying polarities, a fiber with a combination of coating materials like DVB/CAR/PDMS is often preferred due to its broad applicability. kemdikbud.go.id The optimization of extraction time and temperature is a balance between achieving sufficient analyte partitioning onto the fiber and avoiding thermal degradation of the compounds. The use of GC-MS allows for the sensitive detection and confident identification of the extracted pyrazines based on their mass spectra and retention times.

Future Research Directions and Unexplored Avenues

Discovery of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of pyrazine (B50134) carboxylic acids has traditionally relied on methods that may involve harsh oxidizing agents. google.com Future research is geared towards developing more efficient, safer, and environmentally benign synthetic pathways.

One promising approach involves circumventing direct oxidation reactions, which can carry risks and produce significant waste. A novel synthetic route for pyrazine carboxylic acid has been proposed starting from acrylic acid. google.compatsnap.com This method cleverly avoids harsh oxidation steps, thereby reducing the risk of explosion and minimizing the output of waste gas and water. google.com

Another avenue for sustainable synthesis is the use of milder and more selective oxidizing agents. For instance, a method for synthesizing 2,3-pyrazinedicarboxylic acid utilizes sodium chlorate (B79027) as the oxidant in the presence of a copper sulfate (B86663) catalyst. google.com This reaction is reported to be relatively mild and easier to control, with gaseous byproducts that can be readily neutralized. google.com

Furthermore, biotransformation represents a frontier in green chemistry. Research has demonstrated the use of the acyltransferase activity of amidase from Bacillus smithii to achieve a one-step biotransformation of pyrazinamide (B1679903) into its corresponding acid hydrazide. tandfonline.com This "greener approach" operates in a solvent-free system without hazardous chemicals. tandfonline.com Adapting such enzymatic or microbial systems for the synthesis of 3-Ethoxypyrazine-2-carboxylic acid could offer a highly sustainable and specific manufacturing process.

Table 1: Emerging Synthetic Methodologies for Pyrazine Carboxylic Acids

| Methodology | Starting Material(s) | Key Reagents/Catalysts | Primary Advantages | Source(s) |

|---|---|---|---|---|

| Non-Oxidative Route | Acrylic Acid, Methylglyoxal | Bromine, Ammonia, DDQ | Avoids harsh oxidation, improves safety, reduces waste. | google.compatsnap.com |

| Mild Oxidation | Quinoxaline | Sodium Chlorate, Copper Sulfate | Moderate and controllable reaction, reduced environmental pollution. | google.com |

| Biotransformation | Pyrazinamide | Bacillus smithii (amidase) | Green chemistry, one-step process, no hazardous chemicals. | tandfonline.com |

Exploration of Under-Investigated Chemical Transformations

Beyond synthesis, the reactivity of the pyrazine core offers opportunities for novel chemical transformations. The functional groups of this compound—the carboxylic acid, the ethoxy group, and the pyrazine ring itself—are all sites for potential modification.

An area of significant potential is the expansion of biotransformations. The enzymatic hydrazinolysis of a pyrazine amide to a hydrazide highlights the potential of using enzymes to perform specific transformations that are challenging to achieve with traditional chemistry. tandfonline.com Future work could explore enzymes that can selectively act on the ethoxy group or facilitate coupling reactions at other positions on the pyrazine ring.

The pyrazine ring can participate in various coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, which are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. tandfonline.com A systematic investigation into these transformations, starting with this compound or its derivatives, could yield a library of novel compounds with diverse functionalities. Additionally, transformations such as the amidation of the carboxylic acid group have been used to create large series of compounds for biological screening. mdpi.com Exploring a wider range of nucleophiles in condensation reactions with the activated carboxylic acid of the target molecule could lead to new chemical entities.

Advanced Computational Modeling for Property and Reactivity Prediction

Computational chemistry provides a powerful, non-empirical tool for predicting the properties and reactivity of molecules, thereby guiding and accelerating experimental research. eurasianjournals.com For this compound, in silico studies can offer profound insights.

Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking have been successfully applied to other pyrazine derivatives to identify potential biological targets. researchgate.net For example, these methods were used to study 3-(pyrazin-2-yl)-1H-indazole derivatives as potential inhibitors of PIM-1 kinase, a target in cancer therapy. researchgate.net The studies identified key molecular features and interactions, such as hydrogen bonds with specific amino acid residues, that are crucial for inhibitory activity. researchgate.net

Similarly, computational screening has been instrumental in identifying novel pyrazine-based pharmacophores. nih.gov In one study, a large-scale computational screen identified a pyrazine compound as a new inhibitor of Tropomyosin receptor kinase A (TrkA), a driver of tumor growth and pain. nih.gov Subsequent modeling of the binding mode helped to identify regions of the molecule that could be modified to develop more advanced inhibitors. nih.gov Applying these computational approaches to this compound could predict its potential biological activities and guide the design of more potent analogs, saving significant time and resources in the discovery process. eurasianjournals.com

Table 2: Computational Approaches for Pyrazine Derivative Research

| Technique | Application | Potential Insights for this compound | Source(s) |

|---|---|---|---|

| 3D-QSAR | Elucidating structure-activity relationships. | Identifying which molecular features (e.g., ethoxy group position, charge distribution) are critical for potential biological activity. | researchgate.net |

| Molecular Docking | Predicting binding interactions with biological macromolecules. | Identifying potential protein targets and predicting the binding affinity and orientation of the molecule within the active site. | researchgate.netnih.gov |

| Virtual Screening | Searching large compound databases for molecules with desired properties. | Identifying new lead compounds based on a pharmacophore model derived from the target molecule. | researchgate.net |

| Molecular Dynamics | Simulating the dynamic behavior and conformational flexibility of molecules. | Understanding how the molecule interacts with its target over time and assessing the stability of the predicted binding pose. | eurasianjournals.com |

Identification of New Biological Targets and Pathways (Non-Human Systems)

While many pyrazine derivatives are investigated for human therapeutic applications, their biological activities in non-human systems present a significant and underexplored research area. Pyrazinoic acid, the parent compound of the target molecule, is known to be the active metabolite of the antituberculosis drug pyrazinamide. nih.gov Its mechanism involves targeting the PanD enzyme in Mycobacterium tuberculosis, impairing a vital biosynthetic pathway. nih.gov

This provides a clear precedent for investigating this compound and its analogs as potential antimicrobial agents. The search for novel antibiotics is a global health priority, and targeting unique pathways in bacteria and fungi is a key strategy. The structure-activity relationships of pyrazinoic acid analogs have been explored to identify compounds with improved activity against the tubercle bacillus. nih.gov

Beyond mycobacteria, pyrazinoic acid has been identified as a metabolite in Escherichia coli and has been reported in the protozoan parasite Trypanosoma brucei. nih.gov These findings suggest that pyrazine carboxylic acids could interact with metabolic pathways in a wide range of microorganisms. Future research could screen this compound against a panel of pathogenic bacteria, fungi, and parasites to identify new antimicrobial leads. Furthermore, the natural occurrence of pyrazines in food products, where they contribute to flavor and can exhibit antimicrobial preservative effects, points to their interaction with various biological systems. researchgate.net

Design of Pyrazine Carboxylic Acid Analogs for Specific Research Applications

The design and synthesis of analogs are central to medicinal chemistry and chemical biology. By systematically modifying the structure of a lead compound like this compound, researchers can fine-tune its properties for specific applications.

One established strategy is the modification of substituents on the pyrazine ring. nih.gov For pyrazinoic acid, analogs have been created by making substitutions at the 3-, 5-, and 6-positions to enhance antimycobacterial activity. nih.gov Applying this to the target compound, one could synthesize a series of analogs where the ethoxy group is replaced with other alkoxy groups, alkyl groups, or halogens to probe the effect on activity.

Another approach is the creation of isosteres, where functional groups are replaced with other groups that have similar physical or chemical properties. The carboxylic acid group could be replaced with bioisosteres like a tetrazole, which has been done for other pyrazine analogs. nih.gov

Furthermore, creating hybrid molecules by combining the pyrazine carboxylic acid scaffold with fragments of natural products is a promising strategy. nih.gov This approach has yielded derivatives with a wide range of biological activities, including anti-inflammatory and anticancer effects. nih.gov Designing a library of analogs based on this compound would provide essential tools for probing biological systems and could lead to the discovery of potent and selective chemical probes or therapeutic candidates. mdpi.comnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 3-Ethoxypyrazine-2-carboxylic acid, and how are intermediates purified?

- Methodological Answer : A common approach involves oxidation of methyl-substituted pyrazine precursors. For example, 3,5,6-trimethylpyrazine-2-carboxylic acid is synthesized via KMnO₄-mediated oxidation at 55°C for 24 hours, followed by acidification to precipitate the product . Ethoxy group introduction can be achieved through nucleophilic substitution (e.g., using sodium ethoxide under reflux). Purification often relies on crystallization, leveraging hydrogen-bonding interactions (e.g., amino and carboxy groups in pyrazine derivatives form networks that reduce thermal displacement parameters, aiding crystallization) .

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data refinement is typically performed using SHELXL , which is optimized for small-molecule crystallography. For example, hydrogen-bonding networks (e.g., intramolecular N–H···O and intermolecular O–H···N interactions) can be resolved with SHELXL's robust algorithms for handling displacement parameters .

Q. What spectroscopic techniques are critical for characterizing this compound?